10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride
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Overview
Description
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is an organic compound with a complex polycyclic structure. It is a derivative of dibenzo[a,d]cycloheptene, which is known for its applications in various chemical and pharmaceutical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride typically involves the chlorination of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This reaction is usually carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted dibenzo[a,d]cycloheptenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-ethylidene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Uniqueness
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is unique due to its reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the production of complex organic molecules .
Properties
Molecular Formula |
C16H13ClO |
---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonyl chloride |
InChI |
InChI=1S/C16H13ClO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
InChI Key |
GJYMAIMWYXLDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)Cl |
Origin of Product |
United States |
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